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Compound of Interest

Compound Name: Adapalene-d3

Cat. No.: B15544020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometric behavior of

Adapalene-d3, a deuterated analog of the third-generation topical retinoid, Adapalene.

Adapalene-d3 serves as a crucial internal standard for the accurate quantification of

Adapalene in complex biological matrices during pharmacokinetic and metabolic studies.[1][2]

A thorough understanding of its mass spectrum is essential for developing robust and sensitive

bioanalytical methods.

Core Concepts in the Mass Spectrometry of
Adapalene-d3
Adapalene-d3 is structurally identical to Adapalene, with the exception of three deuterium

atoms replacing the three hydrogen atoms on the methoxy group.[1] This isotopic labeling

results in a predictable mass shift of +3 Da compared to the unlabeled compound. This mass

difference is the cornerstone of its use as an internal standard in mass spectrometry-based

quantification, allowing for its differentiation from the endogenous or administered Adapalene.

The molecular formula of Adapalene is C28H28O3, with a molecular weight of approximately

412.52 g/mol .[3] The molecular formula for Adapalene-d3 is C28H25D3O3, with a

corresponding increase in molecular weight.
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Mass Spectrometric Fragmentation of Adapalene
and Adapalene-d3
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for

the analysis of retinoids, including Adapalene.[4][5][6] Electrospray ionization (ESI) is a

common ionization source for these molecules, capable of producing both positive and

negative ions.

Positive Ion Mode ([M+H]+)

In positive ion mode, Adapalene typically forms a protonated molecule [M+H]+. For unlabeled

Adapalene, this corresponds to a precursor ion with an m/z of approximately 413.21.[7]

Consequently, for Adapalene-d3, the protonated molecule [M+H]+ is expected at an m/z of

approximately 416.23.

Fragmentation of the Adapalene precursor ion often involves the adamantyl and

methoxyphenyl moieties. Based on the fragmentation data for unlabeled Adapalene from

PubChem, key fragment ions are observed.[7] The deuteration on the methoxy group in

Adapalene-d3 will result in a +3 Da shift for any fragment that retains this group.

Negative Ion Mode ([M-H]-)

In negative ion mode, Adapalene forms a deprotonated molecule [M-H]-. For unlabeled

Adapalene, this precursor ion has an m/z of approximately 411.20.[7] For Adapalene-d3, the

deprotonated molecule [M-H]- is expected at an m/z of approximately 414.22.

The fragmentation of the deprotonated molecule will also be influenced by the position of the

deuterium labels.

Quantitative Data Summary
The following tables summarize the expected mass-to-charge ratios (m/z) for the precursor and

major product ions of Adapalene and Adapalene-d3 in both positive and negative ionization

modes.

Table 1: Precursor Ion Data
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Compound Ionization Mode Precursor Ion Calculated m/z

Adapalene Positive ESI [M+H]+ 413.21

Adapalene-d3 Positive ESI [M+H]+ 416.23

Adapalene Negative ESI [M-H]- 411.20

Adapalene-d3 Negative ESI [M-H]- 414.22

Table 2: Predicted MS/MS Fragmentation Data (Positive Ion Mode)

Unlabeled Adapalene
Fragment (m/z)[7]

Predicted Adapalene-d3
Fragment (m/z)

Postulated Fragment
Structure/Loss

395.1 398.1 Loss of H2O from [M+H]+

369.2 372.2 Loss of CO2 from [M+H]+

135.1 135.1 Adamantyl cation

Table 3: Predicted MS/MS Fragmentation Data (Negative Ion Mode)

Unlabeled Adapalene
Fragment (m/z)[7]

Predicted Adapalene-d3
Fragment (m/z)

Postulated Fragment
Structure/Loss

367.1 370.1 Loss of CO2 from [M-H]-

353.2 356.2 Further fragmentation

Experimental Protocols
A robust LC-MS/MS method is critical for the reliable quantification of Adapalene using

Adapalene-d3 as an internal standard. The following protocol is a composite of established

methods for retinoid analysis.[4][5][6][8]

Sample Preparation
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Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 300 µL of acetonitrile

containing the internal standard (Adapalene-d3).

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein

precipitation.

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated

proteins.

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS

analysis.

Liquid Chromatography (LC) Conditions

HPLC System: A high-performance liquid chromatography system capable of gradient

elution.

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating

Adapalene from matrix components.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from 50% to 95% B over 5 minutes, followed by a 2-minute hold

at 95% B, and then re-equilibration.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ion Source: Electrospray Ionization (ESI) in positive ion mode.
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Ion Source Temperature: 150 °C.

Desolvation Temperature: 350 °C.

Multiple Reaction Monitoring (MRM) Transitions:

Adapalene: 413.2 -> 369.2

Adapalene-d3: 416.2 -> 372.2

Visualizations
The following diagrams illustrate the logical workflow for the analysis of Adapalene-d3.
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Sample Preparation

LC-MS/MS Analysis
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Experimental workflow for the quantification of Adapalene using Adapalene-d3.
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There are no specific signaling pathways directly involving Adapalene-d3 as it is an analytical

standard. The pharmacological action of Adapalene involves its binding to retinoic acid

receptors (RARs), primarily RARβ and RARγ.[9][10] This interaction modulates gene

transcription related to cellular differentiation and proliferation, which is central to its therapeutic

effect in acne.[9][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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